Diacetamate

Catalog No.
S569940
CAS No.
2623-33-8
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacetamate

CAS Number

2623-33-8

Product Name

Diacetamate

IUPAC Name

(4-acetamidophenyl) acetate

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12)

InChI Key

UJAOSPFULOFZRR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C

Solubility

0.01 M

Synonyms

DAPAP, diacetamate, N,O-diacetyl-p-aminophenol, N,O-diacetyl-para-aminophenol

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C

Diacetamate, also known as N-[4-(acetyloxy)phenyl]acetamide, is a chemical compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of approximately 193.1992 g/mol. Its structure features an aromatic ring with both an acetamide group and an acetate group, which influences its chemical properties and biological activity. Diacetamate is primarily recognized as a derivative of acetaminophen, formed through the acetylation of 4-aminophenol, and it plays a significant role in various biochemical processes and synthetic pathways .

Polyamine Metabolism and Signaling:

Diacetamate is a crucial intermediate in polyamine metabolism, a pathway essential for cell growth, proliferation, and differentiation. Studies have shown that diacetamate levels can influence various cellular processes, including:

  • Cell proliferation and differentiation: Diacetamate can regulate the activity of ornithine decarboxylase (ODC), the key enzyme in polyamine biosynthesis. ODC activity is essential for cell proliferation and differentiation, and diacetamate can either stimulate or inhibit ODC activity depending on the cellular context.
  • Cellular signaling: Diacetamate can interact with various signaling pathways, including those involved in cell survival, stress response, and migration. These interactions can influence various cellular functions and contribute to physiological and pathological processes.

Pharmaceutical Research:

Diacetamate's potential to modulate polyamine metabolism and signaling has led to its investigation in various pharmaceutical research areas, including:

  • Cancer therapy: Due to its role in cell proliferation, diacetamate has been explored as a potential anti-cancer agent. Studies suggest that diacetamate may inhibit the growth and proliferation of cancer cells by modulating polyamine metabolism.
  • Neurodegenerative diseases: Diacetamate levels have been implicated in the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Research is ongoing to investigate the potential of diacetamate as a biomarker or therapeutic target for these diseases.

Agricultural Applications:

Diacetamate's role in plant growth and development has also sparked interest in its potential agricultural applications. Studies suggest that diacetamate:

  • Promotes plant growth: Diacetamate application can enhance plant growth and yield by stimulating polyamine biosynthesis and promoting various physiological processes.
  • Enhances stress tolerance: Diacetamate can improve plant tolerance to various environmental stresses, such as drought, salinity, and heavy metals. This may be attributed to its role in regulating stress-responsive genes and promoting the production of protective metabolites.

  • Hydrolysis: Under hydrolytic conditions, diacetamate can break down to yield acetaminophen and acetic acid.
  • Oxidation: The compound can undergo oxidation to form corresponding quinones, which are significant in various biochemical contexts.
  • Substitution Reactions: Diacetamate can participate in substitution reactions where the acetyl groups can be replaced by other functional groups depending on the nucleophile used .

Major Products Formed

  • Hydrolysis: Acetaminophen and acetic acid.
  • Oxidation: Quinones.
  • Substitution: Various substituted derivatives based on the nucleophile involved.

Diacetamate has garnered interest due to its potential biological activities. It is studied for its role in modulating polyamine metabolism, which is crucial for cell growth and differentiation. Additionally, diacetamate may influence cellular signaling pathways, making it a candidate for further investigation in pharmaceutical research . The compound's mechanism of action primarily involves its conversion to acetaminophen, which inhibits cyclooxygenase enzymes, thereby reducing pain and inflammation .

The synthesis of diacetamate typically involves the following steps:

  • Acetylation of 4-Aminophenol: The initial step involves reacting 4-aminophenol with acetic anhydride to form acetaminophen.
  • Further Acetylation: Acetaminophen can then undergo additional acetylation to yield diacetamate.

In industrial settings, this process is conducted under controlled conditions using large-scale reactors, often employing solvents like water or organic solvents to enhance reaction efficiency .

Diacetamate has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those related to pain relief and anti-inflammatory therapies.
  • Research: Diacetamate is investigated for its biological effects and potential therapeutic applications.
  • Agriculture: Emerging studies suggest potential roles in plant growth regulation .

Diacetamate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure/FunctionalityUnique Aspects
AcetaminophenParent compound; analgesic propertiesWidely used as a pain reliever; lacks dual acetylation.
AcetanilideAnalgesic and antipyretic propertiesSingle acetyl group; less soluble than diacetamate.
PhenacetinAcetylated derivative of p-phenetidinePreviously used analgesic; associated with safety concerns.

Uniqueness of Diacetamate: Diacetamate's dual acetylation not only affects its solubility and stability but also enhances its pharmacokinetic properties compared to acetaminophen, positioning it as a potential prodrug with unique therapeutic implications .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

LogP

1.05 (LogP)

Appearance

Solid powder

UNII

BFG1TY61BG

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2623-33-8

Wikipedia

Diacetamate

General Manufacturing Information

Acetamide, N-[4-(acetyloxy)phenyl]-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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